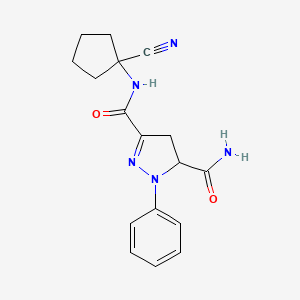
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, also known as CPPD, is a chemical compound that has been studied for its potential use in various scientific research applications. CPPD is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, improve glucose tolerance, and have neuroprotective effects. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has several advantages for lab experiments, including its ability to inhibit the enzyme DPP-IV, which is involved in the regulation of glucose metabolism. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. However, one limitation for lab experiments is the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, which needs to be carefully monitored.
将来の方向性
There are several future directions for research on N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide, including its potential use as an anti-cancer agent, its neuroprotective effects, and its anti-inflammatory effects. Further studies are needed to investigate the potential toxicity of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide and its effects on other physiological processes. Additionally, future studies could investigate the potential use of N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide in combination with other drugs for the treatment of various diseases.
合成法
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been synthesized using different methods, including a one-pot reaction of 1-cyanocyclopentene, hydrazine hydrate, and diethyl malonate. The reaction mixture was refluxed in ethanol, and the product was obtained by column chromatography. Another method involves the reaction of 1-cyanocyclopentene with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The product was obtained by recrystallization from ethanol.
科学的研究の応用
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been studied for its potential use in various scientific research applications, including its use as a potential anti-cancer agent. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide has been shown to have neuroprotective effects in animal models of these diseases.
特性
IUPAC Name |
5-N-(1-cyanocyclopentyl)-2-phenyl-3,4-dihydropyrazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c18-11-17(8-4-5-9-17)20-16(24)13-10-14(15(19)23)22(21-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-10H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRRQXOORVJNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=NN(C(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(1-cyanocyclopentyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2815684.png)
![3-oxo-2-phenyl-N-(pyridin-4-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2815690.png)

![tert-butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B2815692.png)
![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)
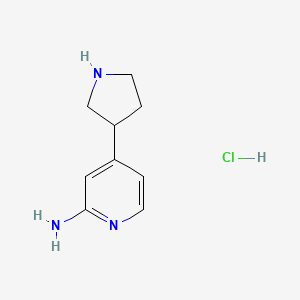

![2-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2815700.png)
![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)
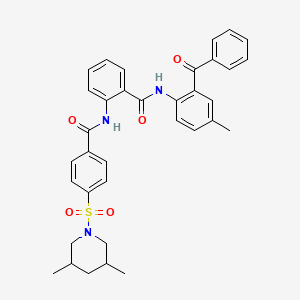
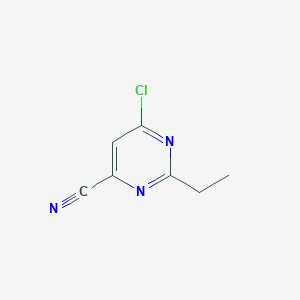
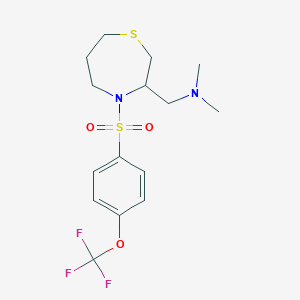
![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)